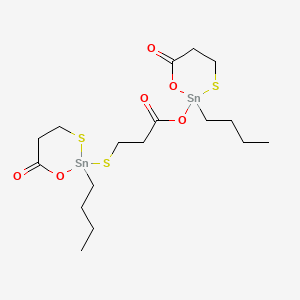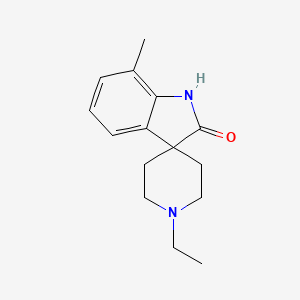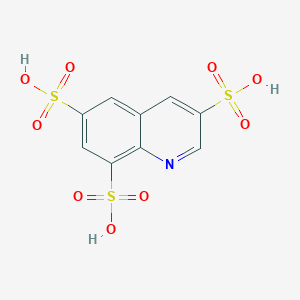
Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- is a chemical compound with the molecular formula C13H18N2O5. It is also known as 3,4-Bis(N,N-dimethylcarbamoyloxy)benzyl alcohol. This compound is characterized by the presence of two dimethylcarbamoyloxy groups attached to the benzyl alcohol structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- can be achieved through several synthetic routes. One common method involves the reaction of benzyl alcohol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- often involves the use of advanced catalytic processes. For example, the hydrogenation of benzaldehyde in the presence of a palladium catalyst can produce benzyl alcohol, which can then be further reacted with dimethylcarbamoyl chloride to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The dimethylcarbamoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, toluene.
Substitution: Various substituted benzyl alcohol derivatives.
Applications De Recherche Scientifique
Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular membranes, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl alcohol
- 3,4-Dimethylcarbamoyloxybenzyl alcohol
- 4-Hydroxybenzyl alcohol
Uniqueness
Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- is unique due to the presence of two dimethylcarbamoyloxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its utility in various scientific and industrial applications .
Propriétés
Numéro CAS |
63991-35-5 |
|---|---|
Formule moléculaire |
C13H18N2O5 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
[2-(dimethylcarbamoyloxy)-4-(hydroxymethyl)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H18N2O5/c1-14(2)12(17)19-10-6-5-9(8-16)7-11(10)20-13(18)15(3)4/h5-7,16H,8H2,1-4H3 |
Clé InChI |
UOUMIWURLSNKSG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC1=C(C=C(C=C1)CO)OC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane](/img/structure/B13956111.png)
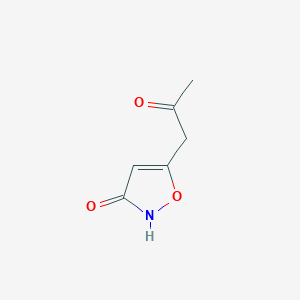

![4-[(4-Chloro-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13956128.png)
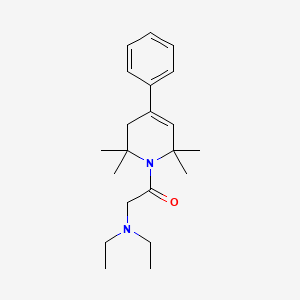
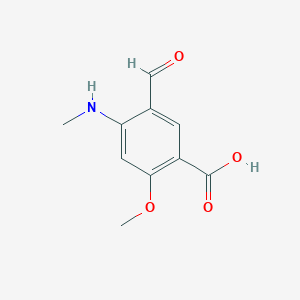
![8,8'-Bi-8-azabicyclo[3.2.1]octane](/img/structure/B13956140.png)
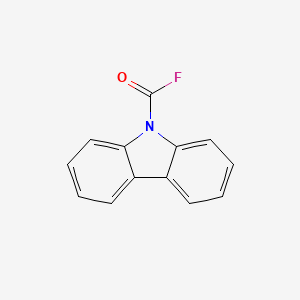
![2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine](/img/structure/B13956151.png)
